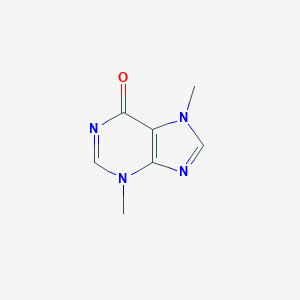
3,7-dimethyl-3H-purin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dimethyl-3H-purin-6(7H)-one is a purine derivative with the molecular formula C7H8N4O It is a methylated form of hypoxanthine, a naturally occurring purine base found in nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,7-dimethyl-3H-purin-6(7H)-one can be synthesized through the direct conversion of theobromine. The process involves the use of specific reagents and conditions to achieve the desired transformation. For instance, theobromine can be converted into 2-chloro-3,7-dimethylhypoxanthine using chlorinating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,7-dimethyl-3H-purin-6(7H)-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction
Common Reagents and Conditions:
Nucleophilic Substitution: Alcoholates, ammonia, and amines are commonly used reagents for nucleophilic substitution reactions involving this compound.
Oxidation and Reduction: Specific oxidizing and reducing agents can be employed to modify the oxidation state of the compound, leading to different derivatives.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
3,7-dimethyl-3H-purin-6(7H)-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,7-dimethyl-3H-purin-6(7H)-one involves its interaction with specific molecular targets and pathways. As a purine derivative, it participates in the metabolism of nucleic acids and can influence various biochemical processes. The compound’s effects are mediated through its binding to enzymes and receptors involved in purine metabolism .
Comparación Con Compuestos Similares
Theobromine: A precursor in the synthesis of 3,7-dimethyl-3H-purin-6(7H)-one.
Theophylline: Another methylated xanthine with similar chemical properties.
Caffeine: A well-known stimulant that shares structural similarities with this compound.
Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
19143-59-0 |
|---|---|
Fórmula molecular |
C7H8N4O |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3,7-dimethylpurin-6-one |
InChI |
InChI=1S/C7H8N4O/c1-10-3-8-6-5(10)7(12)9-4-11(6)2/h3-4H,1-2H3 |
Clave InChI |
XKOHAPDAGMARLK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=O)N=CN2C |
SMILES canónico |
CN1C=NC2=C1C(=O)N=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















